![molecular formula C19H12Cl2N4OS B2917469 3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-47-0](/img/structure/B2917469.png)
3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H12Cl2N4OS and its molecular weight is 415.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
This compound belongs to a class known for its antiproliferative properties, specifically targeting the phospholipase C enzyme. Researchers have explored structure-activity relationships by modifying key functional groups within this class. Modifications at certain positions have been found to either eliminate or significantly enhance antiproliferative activity (van Rensburg et al., 2017).
Chemical Synthesis and Derivatives
The compound and its derivatives have been synthesized through various methods, contributing to the development of novel heterocyclic compounds. For example, synthesis strategies have led to the creation of pyrido and pyrimidinyl derivatives, showcasing the compound's versatility as a precursor for further chemical modifications (Bakhite et al., 2005).
Biological Activities
Research into the biological activities of derivatives of this compound has highlighted its potential in various applications. Some derivatives have shown antianaphylactic activity, indicating potential for therapeutic use in allergic reactions (Wagner et al., 1993). Additionally, unique synthesis routes have led to dimeric derivatives with moderate yields, expanding the chemical space for further biological evaluation (Stroganova et al., 2019).
Applications in Dyeing and Antimicrobial Activities
The synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives of the compound, has been explored for applications in dyeing polyester fibers. These compounds have shown promising antimicrobial and antitumor activities, demonstrating their multifunctional potential beyond anticancer applications (Khalifa et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(3,5-dichlorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is most likely Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in regulating gene expression, cell cycle progression, and cell proliferation.
Mode of Action
The compound interacts with its target, CDK8, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of CDK8, leading to changes in gene expression and cell cycle progression.
Pharmacokinetics
Based on its chemical structure, it is predicted to have a logp of 43 at 22℃ and pH7 , suggesting it may have good lipid solubility and potential for oral bioavailability.
properties
IUPAC Name |
3-amino-N-(3,5-dichlorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4OS/c20-11-7-12(21)9-13(8-11)24-18(26)17-16(22)14-1-2-15(25-19(14)27-17)10-3-5-23-6-4-10/h1-9H,22H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAPWMGOQUPWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)N)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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